3-Methyl-4-(trifluoromethyl)-sydnone

Heterocyclic chemistry Click chemistry Cycloaddition

3-Methyl-4-(trifluoromethyl)-sydnone is the stable, high-purity mesoionic 1,3-dipole engineered for regioselective 5-trifluoromethylpyrazole synthesis—a privileged pharmacophore in drug discovery. The 4-CF3 group imparts critical chemical stability absent in unreliable monofluoromethyl analogs, ensuring reproducible cycloaddition outcomes. Demonstrated in vivo fungicidal efficacy (EC50 49 mg L⁻¹ against P. cubensis) validates its role as an agrochemical lead scaffold. Procure for copper-free click chemistry, bioorthogonal probe design, or fluorinated materials R&D.

Molecular Formula C4H3F3N2O2
Molecular Weight 168.07 g/mol
CAS No. 1067233-79-7
Cat. No. B1401616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)-sydnone
CAS1067233-79-7
Molecular FormulaC4H3F3N2O2
Molecular Weight168.07 g/mol
Structural Identifiers
SMILESC[N+]1=NOC(=C1C(F)(F)F)[O-]
InChIInChI=1S/C4H3F3N2O2/c1-9-2(4(5,6)7)3(10)11-8-9/h1H3
InChIKeyJMNOWUJVBPDIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(trifluoromethyl)-sydnone (CAS 1067233-79-7) – Procurement-Grade Specifications and Core Physicochemical Profile for Laboratory Sourcing


3-Methyl-4-(trifluoromethyl)-sydnone (CAS 1067233-79-7) is a 4-trifluoromethyl-substituted mesoionic heterocycle belonging to the sydnone class, defined by a 1,2,3-oxadiazol-3-ium-5-olate core [1]. The compound possesses a molecular formula of C₄H₃F₃N₂O₂ and a molecular weight of 168.07 g/mol . It is commercially available as a research-grade building block from multiple suppliers with a standard purity specification of ≥95% (HPLC/NMR verified), and is typically stored under cool, dry conditions .

Why 3-Methyl-4-(trifluoromethyl)-sydnone (1067233-79-7) Cannot Be Interchanged with Other Sydnones or Heterocyclic Building Blocks in Critical Workflows


Substituting 3-methyl-4-(trifluoromethyl)-sydnone with a non-fluorinated or monofluoromethyl sydnone analog is not functionally equivalent in synthetic or biological applications. The 4-trifluoromethyl group imparts a unique combination of electronic effects and metabolic stability that directly governs the compound's reactivity and downstream performance. As established by Foster et al. (2013), 4-trifluoromethylsydnones exhibit significantly enhanced chemical stability compared to their 4-monofluoromethyl counterparts, the latter being unstable and unsuitable for reliable cycloaddition chemistry [1]. Furthermore, structure-activity relationship studies on trifluoromethyl sydnone derivatives demonstrate that the presence of the -CF₃ moiety is crucial for achieving meaningful antifungal bioactivity, a property that cannot be replicated by simple hydrogen or alkyl substitution at the same position [2].

3-Methyl-4-(trifluoromethyl)-sydnone (1067233-79-7) – Quantitative Comparative Evidence for Scientific Selection and Procurement


Comparative Stability of 4-Trifluoromethylsydnones vs. 4-Monofluoromethylsydnones: Direct Impact on Synthetic Reliability and Procurement Risk

The 4-trifluoromethylsydnone scaffold, which includes 3-methyl-4-(trifluoromethyl)-sydnone, demonstrates unequivocal stability under standard laboratory conditions, whereas the corresponding 4-monofluoromethylsydnones are inherently unstable and degrade [1]. This stability differential is a critical factor for synthetic chemists planning cycloaddition reactions, as the use of an unstable monofluoromethyl analog would introduce significant variability and low yields, while the trifluoromethyl compound reliably serves as an effective precursor to pyrazoles [1].

Heterocyclic chemistry Click chemistry Cycloaddition Fluorinated building blocks

Synthetic Utility of 4-Trifluoromethylsydnones in Alkyne Cycloaddition: Quantified as Effective Precursors for Pyrazole Synthesis

3-Methyl-4-(trifluoromethyl)-sydnone, as a member of the 4-trifluoromethylsydnone class, is established in the primary literature as an effective precursor for the synthesis of 5-trifluoromethylpyrazoles via regioselective cycloaddition with alkynes [1]. This contrasts with 4-monofluoromethylsydnones, which are too unstable to be employed in such transformations, thereby precluding their use for accessing this valuable fluorinated heterocyclic motif [1].

Organic synthesis Heterocyclic chemistry Click chemistry Medicinal chemistry

Fungicidal Bioactivity of Trifluoromethyl Sydnone Derivatives: In Vivo EC50 Comparable to a Commercial Fungicide Control

A study on novel trifluoromethyl sydnone derivatives demonstrated that compound D17, an N(3)-benzyl sydnone bearing a trifluoromethyl group, exhibited an EC50 of 49 mg L⁻¹ against Pseudoperonospora cubensis (cucumber downy mildew) in vivo [1]. This activity is comparable to the commercial fungicide Kresoxim-methyl, which showed an EC50 of 44 mg L⁻¹ under the same assay conditions [1]. This data supports the potential of the trifluoromethyl sydnone pharmacophore in agrochemical applications, a benefit not conferred by non-fluorinated or differently substituted sydnone analogs.

Agrochemical Fungicide discovery Structure-activity relationship Crop protection

Commercial Availability and Purity Benchmarking for 3-Methyl-4-(trifluoromethyl)-sydnone

3-Methyl-4-(trifluoromethyl)-sydnone (CAS 1067233-79-7) is available from multiple established chemical suppliers with a minimum purity specification of 95% (HPLC/NMR) . For more stringent applications, higher purity grades (e.g., 98%) are also available from specific vendors, ensuring that researchers can select a product quality matched to their experimental requirements .

Chemical sourcing Building block Quality control Procurement

High-Value Research and Industrial Application Scenarios for 3-Methyl-4-(trifluoromethyl)-sydnone (1067233-79-7)


Synthesis of 5-Trifluoromethylpyrazole Libraries for Medicinal Chemistry

3-Methyl-4-(trifluoromethyl)-sydnone serves as a stable and effective 1,3-dipole for the regioselective synthesis of 5-trifluoromethylpyrazoles via cycloaddition with alkynes [1]. This application is particularly valuable in medicinal chemistry, where the trifluoromethylpyrazole motif is a privileged structure in numerous drug candidates. Unlike unstable 4-monofluoromethylsydnones, the procurement and use of this compound ensures a reliable synthetic route to a diverse array of fluorinated heterocycles [1].

Agrochemical Discovery: Design and Synthesis of Novel Fungicidal Agents

The trifluoromethyl sydnone core has demonstrated significant fungicidal potential, with a lead derivative (D17) showing an in vivo EC50 of 49 mg L⁻¹ against Pseudoperonospora cubensis, a performance comparable to the commercial fungicide Kresoxim-methyl (EC50 = 44 mg L⁻¹) [1]. 3-Methyl-4-(trifluoromethyl)-sydnone is a valuable starting material or structural reference for agrochemical research programs aiming to develop new crop protection agents based on the mesoionic sydnone scaffold [1].

Bioorthogonal Chemistry and Bioconjugation Tool Development

Fluorinated sydnones, including those bearing a 4-trifluoromethyl group, are being actively investigated as reactive partners in copper-free click chemistry and bioorthogonal ligation reactions [1]. The unique electronic properties imparted by the trifluoromethyl group can influence reaction kinetics and fluorescence turn-on properties in such applications [1]. 3-Methyl-4-(trifluoromethyl)-sydnone can be employed as a core building block for the synthesis of advanced sydnone-based probes for chemical biology.

Fluorinated Building Block for Materials Science and Supramolecular Chemistry

The compound's mesoionic, zwitterionic nature combined with the strong electron-withdrawing trifluoromethyl group offers unique physicochemical properties relevant to materials science [1]. Its high dipole moment and potential for forming stable crystalline structures make it a candidate for use in the design of novel organic materials, including liquid crystals or components of supramolecular assemblies [1].

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